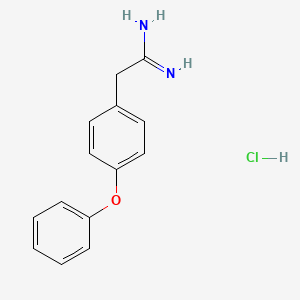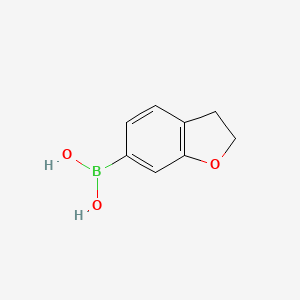
(2-Formyl-3-methoxyphenyl)boronic acid
説明
“(2-Formyl-3-methoxyphenyl)boronic acid” is a boronic acid derivative with the molecular formula C8H9BO4 . It has a molecular weight of 179.97 . It is typically stored in an inert atmosphere at temperatures between 2-8°C .
Molecular Structure Analysis
The InChI code for “(2-Formyl-3-methoxyphenyl)boronic acid” is 1S/C8H9BO4/c1-13-8-4-2-3-7 (9 (11)12)6 (8)5-10/h2-5,11-12H,1H3 . This indicates the molecular structure of the compound.
Physical And Chemical Properties Analysis
“(2-Formyl-3-methoxyphenyl)boronic acid” is a solid compound . The compound is typically stored in an inert atmosphere at temperatures between 2-8°C .
科学的研究の応用
Chemical Synthesis
(2-Formyl-3-methoxyphenyl)boronic acid: is a versatile building block in organic chemistry. Its ability to undergo Suzuki-Miyaura cross-coupling reactions makes it valuable for constructing complex molecules. For instance, it can be used to synthesize various biaryl structures, which are prevalent in pharmaceuticals and agrochemicals .
Sensing Applications
Boronic acids, including (2-Formyl-3-methoxyphenyl)boronic acid , are known for their affinity towards diols and can be used to create sensors. These sensors can detect sugars and other biological molecules with diol groups, which is crucial in medical diagnostics and environmental monitoring .
Drug Development
The boronic acid moiety is significant in drug development due to its interaction with enzymes and proteins(2-Formyl-3-methoxyphenyl)boronic acid can serve as a potential lead compound for the development of new therapeutic agents, especially in targeting diseases related to enzyme dysregulation .
Material Science
In material science, (2-Formyl-3-methoxyphenyl)boronic acid can be employed to modify surfaces and create functional materials. Its ability to form stable covalent bonds with various substrates allows for the development of novel materials with specific properties .
Biological Labeling and Imaging
Due to its reactive boronic acid group, (2-Formyl-3-methoxyphenyl)boronic acid can be used for biological labeling. It can attach to biomolecules containing diol groups, such as glycoproteins, enabling their detection and imaging in biological research .
Neutron Capture Therapy (BNCT)
Arylboronic acids, like (2-Formyl-3-methoxyphenyl)boronic acid , can be used as boron carriers in Boron Neutron Capture Therapy, a targeted cancer treatment method. The boron atoms capture neutrons and undergo fission, selectively destroying cancer cells .
Polymer Chemistry
In polymer chemistry, (2-Formyl-3-methoxyphenyl)boronic acid can be incorporated into polymers to impart specific functionalities. For example, it can be used to create responsive polymers that can release drugs in response to changes in glucose levels, which is beneficial for diabetes management .
Analytical Separation Techniques
The specific interaction of boronic acids with cis-diols can be exploited in chromatography and other separation techniques(2-Formyl-3-methoxyphenyl)boronic acid can be used to modify stationary phases or create affinity columns for the selective separation of diol-containing compounds .
Safety and Hazards
“(2-Formyl-3-methoxyphenyl)boronic acid” is associated with several hazard statements, including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and rinsing cautiously with water for several minutes in case of eye contact (P305+P351+P338) .
将来の方向性
Boronic acids, including “(2-Formyl-3-methoxyphenyl)boronic acid”, have been increasingly studied in medicinal chemistry due to their potential applications in the development of new drugs . They have shown promise in various areas, such as anticancer, antibacterial, and antiviral activity, as well as their application as sensors and delivery systems . Therefore, it is expected that the studies with boronic acids in medicinal chemistry will be extended in order to obtain new promising drugs .
特性
IUPAC Name |
(2-formyl-3-methoxyphenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BO4/c1-13-8-4-2-3-7(9(11)12)6(8)5-10/h2-5,11-12H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSAPYCFXQHQPMM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C(=CC=C1)OC)C=O)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.97 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Formyl-3-methoxyphenyl)boronic acid | |
Synthesis routes and methods
Procedure details








試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4,7-Methanobenzoxazol-2(3H)-one,3a,4,7,7a-tetrahydro-,[3aR-(3a-alpha-,4-alpha-,7-alpha-,7a-alpha-)]-](/img/no-structure.png)

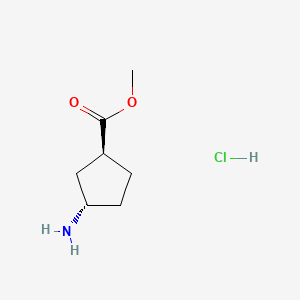
![(1-Tosyl-1H-pyrrolo[2,3-b]pyridin-3-yl)boronic acid](/img/structure/B591499.png)
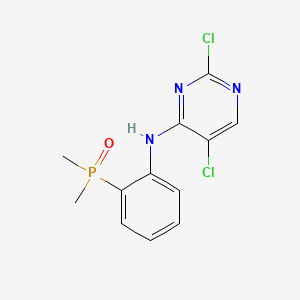
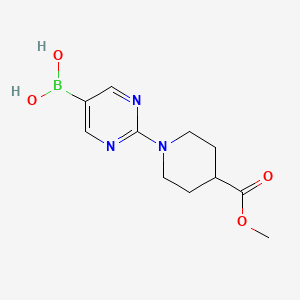
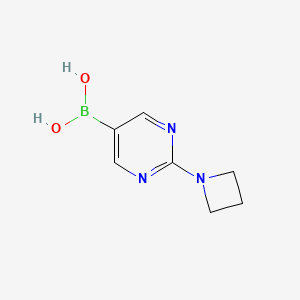
![3-Amino-7,7a-dihydro-1H-pyrrolo[1,2-c]imidazole-1,5(6H)-dione](/img/structure/B591505.png)



